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Compound of Interest

Compound Name: Lansoprazole sulfide

Cat. No.: B1674483

An In-depth Guide on the Discovery, Synthesis, and Evolving Biological Significance of a Key
Lansoprazole Intermediate

Introduction

Lansoprazole sulfide, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-
pyridinyllmethyl]thio]-1H-benzimidazole, holds a pivotal position in the history of proton pump
inhibitors (PPIs). Initially established as the immediate synthetic precursor to the blockbuster
anti-ulcer drug lansoprazole, its role was perceived for years as a crucial but intermediary
chemical entity. However, subsequent metabolic studies and recent targeted research have
unveiled its second identity: an active metabolite with its own distinct and promising
pharmacological profile. This technical guide provides a comprehensive overview of the
discovery, history, synthesis, and multifaceted mechanisms of action of lansoprazole sulfide,
tailored for researchers and professionals in drug development.

Discovery and History

The story of lansoprazole sulfide is intrinsically linked to the development of its oxidized form,
lansoprazole.

The Genesis of Lansoprazole

In the 1980s, following the success of the first-in-class PPl omeprazole, pharmaceutical
companies sought to develop next-generation compounds with improved properties.
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Researchers at Takeda Pharmaceutical Company in Japan synthesized a series of novel
substituted benzimidazoles. Among these was a compound designated AG-1749, which would
later be named lansoprazole. Patented by Takeda in 1984, lansoprazole demonstrated potent
and long-lasting inhibition of the gastric H+/K+-ATPase, or "proton pump". It was launched in
1991 and gained FDA approval in the United States in 1995, becoming the second PPI to enter
the market.

Identification as a Key Synthetic Precursor

The most common and efficient synthetic route to lansoprazole involves the controlled
oxidation of a thioether precursor. This precursor is lansoprazole sulfide. The core of this
synthesis, which remains a fundamental industrial method, is the coupling of a substituted
pyridine with 2-mercaptobenzimidazole to form the thioether (lansoprazole sulfide), followed
by a selective oxidation of the sulfide to a sulfoxide (lansoprazole).

Discovery as a Metabolite

Following the clinical introduction of lansoprazole, extensive pharmacokinetic and metabolic
studies were conducted to understand its fate in the body. Early research published around
1995-1996 was crucial in identifying the metabolic pathways. These studies revealed that
lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme
system.

It was determined that lansoprazole could be metabolized via two main routes:
e Hydroxylation: Primarily mediated by CYP2C19 to form 5-hydroxylansoprazole.

o Oxidation/Reduction at the Sulfoxide: Mediated by CYP3A4, leading to the formation of
lansoprazole sulfone (an oxidation product) and, significantly, the reduction back to
lansoprazole sulfide.

The identification of lansoprazole sulfide in plasma confirmed its status as a circulating
metabolite of the parent drug.

A New Chapter: Anti-Tuberculosis Activity
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For decades, the biological significance of the sulfide metabolite was considered minimal
compared to the potent acid suppression of the parent drug. This perception shifted
dramatically with the advent of drug repurposing screens. Recent studies have identified
lansoprazole sulfide as a potent anti-tuberculous agent. It has been shown to inhibit the
growth of Mycobacterium tuberculosis with significant efficacy, including against multi-drug-
resistant strains.[1] This discovery has opened a new avenue of research, repositioning
lansoprazole sulfide from a simple precursor and metabolite to a potential therapeutic lead for
infectious diseases.

Physicochemical and Pharmacokinetic Data

Quantitative data for lansoprazole sulfide and its parent compound are summarized for
comparative analysis.

ble 1: Physicochemical .

Property Lansoprazole Sulfide Lansoprazole
2-[[[3-methyl-4-(2,2,2- 2-[[[3-methyl-4-(2,2,2-
trifluoroethoxy)-2- trifluoroethoxy)-2-

IUPAC Name o ] o ]
pyridinyl]methyl]thio]-1H- pyridinyljmethyl]sulfinyl]-1H-
benzimidazole benzimidazole

Molecular Formula Ci6H14F3N30S Ci16H14F3N302S

Molecular Weight 353.36 g/mol 369.36 g/mol

CAS Number 103577-40-8 103577-45-3

] ] 142-150 °C (range from -
Melting Point ] 178-182 °C (decomposition)
various sources)[2][3]

Table 2: Pharmacokinetic Data (Human)
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Lansoprazole (Parent

Lansoprazole Sulfide

Parameter (Metabolite) & Other
Drug) .
Metabolites
) o Not administered directly in
Bioavailability (oral) >80% ]
most studies
Time to Peak Plasma (Tmax) 1.5-2.2 hours N/A (formed in vivo)

Peak Plasma Concentration
(Cmax)

~1047 ng/mL (30 mg dose)[4]

Measurable in plasma, but

lower than parent drug

Plasma Half-life (t%2)

1.3 - 2.2 hours[4][5]

N/A

Plasma Protein Binding

~97%

N/A

Primary Metabolizing Enzymes

CYP2C19, CYP3A4

Formed by CYP3A4-mediated
reduction

ble 3: Biological Activi

Compound Target Activity Type Value
Mycobacterium

Lansoprazole Sulfide tuberculosis ICs0 0.59 uM
(intracellular)

_ Mycobacterium

Lansoprazole Sulfide o ICs0 0.46 uM
tuberculosis (in broth)
M. smegmatis

Lansoprazole Sulfide Cytochrome bci ICso ~0.5 uM[3]

Complex

Experimental Protocols
Synthesis of Lansoprazole Sulfide

The synthesis of lansoprazole sulfide is a cornerstone of lansoprazole production. The

following protocol is a representative example based on established chemical literature.
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Reaction Scheme:

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCI + 2-Mercaptobenzimidazole -

Lansoprazole Sulfide

Materials:

2-Mercaptobenzimidazole
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Methanol or Water

Hydrochloric Acid (HCI) for pH adjustment

Procedure:

Preparation of Mercaptobenzimidazole Salt: In a reaction vessel, dissolve 2-
mercaptobenzimidazole and an equimolar amount of sodium hydroxide in a suitable solvent
such as water or methanol with stirring at room temperature until a clear solution is obtained.
This forms the sodium salt of the mercaptan in situ.

Condensation Reaction: To the solution from Step 1, add a solution of 2-chloromethyl-3-
methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride dissolved in the same solvent. The
addition is typically performed dropwise at a controlled temperature (e.g., 10-30 °C).

Reaction Monitoring: The reaction mixture is stirred for several hours (e.g., 2-4 hours) at a
maintained temperature. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the
starting materials are consumed.

Precipitation and Isolation: Upon completion, water is added to the reaction mixture. The pH
is then carefully adjusted to approximately 9.0 using a dilute acid (e.g., 35% HCI). The
adjustment of pH causes the target product, lansoprazole sulfide, to precipitate out of the
solution as a solid.
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« Filtration and Washing: The precipitate is collected by filtration. The filter cake is washed
sequentially with a solvent mixture (e.g., 50% methanol) and then with water to remove
unreacted starting materials and inorganic salts.

e Drying: The final product is dried under vacuum at an elevated temperature (e.g., 50 °C) to
yield lansoprazole sulfide as a solid. A reported yield for a similar aqueous protocol is

approximately 96%.

Characterization Methods

o Purity Analysis: The purity of the synthesized lansoprazole sulfide is typically assessed by
HPLC with UV detection (e.g., at 285 nm).

e Structural Confirmation:

o Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to
confirm the molecular weight. The protonated molecule [M+H]* should be observed at m/z
354.08.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy
are used to confirm the chemical structure. While specific, comprehensive peak lists for
lansoprazole sulfide are not consistently published across the literature, the spectra are
compared against a reference standard. The spectra for the parent compound,
lansoprazole, are well-documented and serve as a crucial reference, with expected shifts
in the protons and carbons adjacent to the sulfur atom due to the change in its oxidation
state.

Signaling Pathways and Mechanisms of Action

Lansoprazole sulfide is involved in several distinct biological pathways, both as a
precursor/metabolite and as a direct therapeutic agent.

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes extensive hepatic metabolism. The sulfide is a key node in this
network, being both a product of reduction and the precursor for oxidation back to the parent
drug or to the sulfone.
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Caption: Metabolic conversion of lansoprazole in the liver.

Synthesis Workflow

The industrial synthesis of lansoprazole hinges on the successful and high-yield production of

the sulfide intermediate.
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Caption: General experimental workflow for lansoprazole sulfide synthesis.

Mechanism of Action: Proton Pump Inhibition (via
Lansoprazole)
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Lansoprazole itself is a prodrug. It requires activation in the acidic environment of the gastric
parietal cell canaliculus to inhibit the proton pump.
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Diffusion

Parietal Cell|Canaliculus (pH < 2)

Protonation

Acid-catalyzed
earrangement

Conversion to
Active Sulfenamide

Covalent Binding
(Disulfide Bond)
/

/

[ Inhibition of

\Acid Secretion
\

\

H+/K+ ATPase

(Proton Pump)

Click to download full resolution via product page

Caption: Activation and mechanism of action of lansoprazole.

Mechanism of Action: Anti-Tuberculosis Activity

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1674483?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Lansoprazole sulfide acts directly on the respiratory chain of Mycobacterium tuberculosis, a
mechanism distinct from that of its parent compound in humans.
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Caption: Inhibition of mycobacterial respiration by lansoprazole sulfide.

Conclusion

Lansoprazole sulfide exemplifies the dynamic nature of pharmaceutical science. Its journey
from a behind-the-scenes synthetic intermediate to a recognized human metabolite, and now to
a promising anti-tuberculosis drug candidate, highlights the potential for new discoveries within
well-established drug families. For drug development professionals, the story of lansoprazole
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sulfide underscores the importance of fully characterizing synthetic intermediates and
metabolites, as they may possess unique and valuable biological activities independent of the
parent molecule. Future research will likely focus on optimizing the structure of lansoprazole
sulfide to enhance its anti-infective properties while minimizing any off-target effects,
potentially heralding a new class of therapeutics derived from a classic proton pump inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide - PMC
[pmc.ncbi.nlm.nih.gov]

3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4. scirp.org [scirp.org]

5. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [The Dual Identity of Lansoprazole Sulfide: From
Synthetic Precursor to Therapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674483#lansoprazole-sulfide-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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